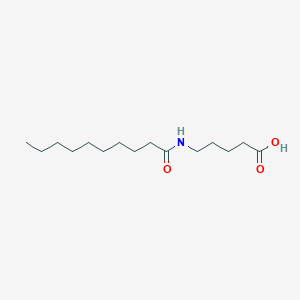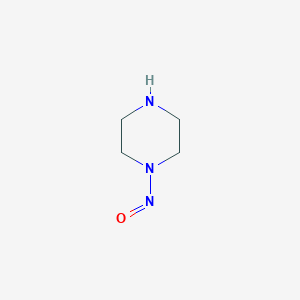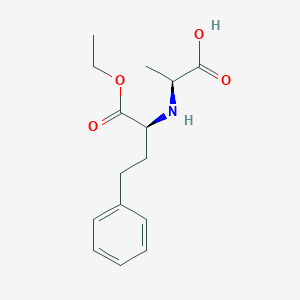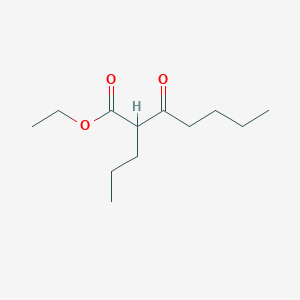
5-(Decanoylamino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Decanoylamino)pentanoic acid, also known as DAPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPA belongs to a class of compounds known as fatty acid amides, which are known to have biological activity and play a crucial role in various physiological processes. In
作用機序
The mechanism of action of 5-(Decanoylamino)pentanoic acid is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPARα by 5-(Decanoylamino)pentanoic acid leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure, resulting in the reduction of body weight and improvement of metabolic parameters.
生化学的および生理学的効果
5-(Decanoylamino)pentanoic acid has been shown to have various biochemical and physiological effects. Studies have demonstrated that 5-(Decanoylamino)pentanoic acid can reduce body weight, decrease adipose tissue mass, and improve glucose tolerance and insulin sensitivity in animal models. 5-(Decanoylamino)pentanoic acid has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 5-(Decanoylamino)pentanoic acid has been shown to modulate lipid metabolism, leading to the reduction of serum triglycerides and cholesterol levels.
実験室実験の利点と制限
5-(Decanoylamino)pentanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. 5-(Decanoylamino)pentanoic acid has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, 5-(Decanoylamino)pentanoic acid has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, 5-(Decanoylamino)pentanoic acid has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the research on 5-(Decanoylamino)pentanoic acid. One area of research is the development of 5-(Decanoylamino)pentanoic acid analogs with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of 5-(Decanoylamino)pentanoic acid's potential therapeutic applications in humans, particularly in the treatment of metabolic disorders and chronic pain. Additionally, further studies are needed to elucidate the mechanism of action of 5-(Decanoylamino)pentanoic acid and its effects on lipid metabolism and energy homeostasis. Overall, 5-(Decanoylamino)pentanoic acid has promising potential for the development of novel therapeutics for various diseases, and further research is warranted to fully explore its therapeutic potential.
Conclusion
In conclusion, 5-(Decanoylamino)pentanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-(Decanoylamino)pentanoic acid has been shown to have various physiological effects, including the reduction of body weight and improvement of metabolic parameters. 5-(Decanoylamino)pentanoic acid's mechanism of action is believed to involve the activation of PPARα, leading to the upregulation of genes involved in fatty acid oxidation and energy expenditure. Although 5-(Decanoylamino)pentanoic acid has some limitations for lab experiments, its potential for the development of novel therapeutics for various diseases makes it a promising candidate for further research.
合成法
The synthesis of 5-(Decanoylamino)pentanoic acid involves the reaction of decanoyl chloride with 5-aminopentanoic acid in the presence of a base, such as triethylamine. The reaction produces 5-(Decanoylamino)pentanoic acid, which can be purified through recrystallization or column chromatography. 5-(Decanoylamino)pentanoic acid can also be synthesized through the reaction of decanoic acid with 5-aminopentanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
5-(Decanoylamino)pentanoic acid has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its role in the treatment of obesity and related metabolic disorders. Studies have shown that 5-(Decanoylamino)pentanoic acid can reduce body weight, improve glucose tolerance, and decrease insulin resistance in animal models. 5-(Decanoylamino)pentanoic acid has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
特性
CAS番号 |
111109-96-7 |
|---|---|
製品名 |
5-(Decanoylamino)pentanoic acid |
分子式 |
C15H29NO3 |
分子量 |
271.4 g/mol |
IUPAC名 |
5-(decanoylamino)pentanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-11-14(17)16-13-10-9-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19) |
InChIキー |
BNPAGNVLFGRZAU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NCCCCC(=O)O |
正規SMILES |
CCCCCCCCCC(=O)NCCCCC(=O)O |
同義語 |
5-(DECANOYLAMINO)PENTANOIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)


![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)


